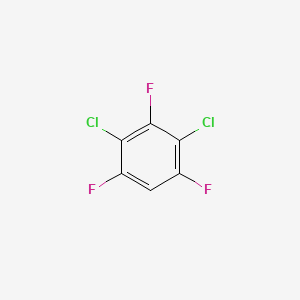

1,3-Dichloro-2,4,6-trifluorobenzene

Description

Overview of Halogenated Organic Compounds in Modern Chemical Science

Halogenated organic compounds, which include haloalkanes and haloarenes, are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. ncert.nic.in Many of these compounds occur naturally; for instance, the human body produces the iodine-containing hormone thyroxine, and the antibiotic chloramphenicol (B1208) is a chlorine-containing compound produced by microorganisms. ncert.nic.in

In the realm of synthetic chemistry, these compounds are invaluable. They are utilized as solvents for non-polar compounds and act as crucial starting materials for synthesizing a diverse range of more complex organic molecules. ncert.nic.in Their applications span numerous industries, including the production of pharmaceuticals, agrochemicals, polymers, dyes, and other specialty chemicals. numberanalytics.comlabinsights.nl For example, the synthetic halogen compound chloroquine (B1663885) is used in the treatment of malaria. ncert.nic.in

The Unique Role of Fluorine and Chlorine Substituents in Aromatic Systems

The introduction of fluorine and chlorine atoms into an aromatic system significantly alters the molecule's physical and chemical properties. researchgate.net Fluorine, being the most electronegative element, and chlorine, also highly electronegative, exert strong inductive effects on the aromatic ring. This can influence the compound's reactivity, stability, solubility, and boiling point. ontosight.aiontosight.ai

The presence of fluorine can have a profound impact on a molecule's biological activity. nih.gov For instance, the fluorination of an aromatic ring can increase its lipophilicity, which may lead to greater uptake of a drug through cell membranes. nih.gov This has made fluorine-containing aromatic compounds valuable in the design of pharmaceuticals and agrochemicals. researchgate.netchemimpex.com The carbon-fluorine bond is also very strong, which can enhance the thermal and chemical resistance of materials. nih.govchemimpex.com

Chlorine atoms also modify the electronic properties of the aromatic ring. While both fluorine and chlorine are deactivating groups in electrophilic aromatic substitution reactions, their specific influences on the regioselectivity and reaction rates can differ. The replacement of chlorine with fluorine is a common synthetic strategy to introduce fluorine into an aromatic ring. usgs.govacs.org

Rationale for In-depth Academic Investigation of 1,3-Dichloro-2,4,6-trifluorobenzene

The compound this compound (C₆Cl₂F₃H) presents a unique substitution pattern of both chlorine and fluorine atoms on a benzene (B151609) ring. ontosight.ai This specific arrangement makes it a subject of significant academic and industrial interest. The interplay between the electron-withdrawing effects of the three fluorine atoms and the two chlorine atoms creates a distinct electronic environment on the aromatic ring, influencing its reactivity. ontosight.ai

Due to the high electronegativity of the fluorine atoms, the benzene ring in this compound is deactivated towards electrophilic substitution. ontosight.ai However, it is a valuable precursor for nucleophilic aromatic substitution reactions. ontosight.ai This reactivity profile makes it a versatile intermediate in the synthesis of a variety of complex organic molecules. ontosight.aichemimpex.com

Specifically, this compound serves as a key building block in the development of pharmaceuticals and agrochemicals, where the presence and specific placement of halogen atoms can be tailored to achieve desired biological activities. ontosight.aichemimpex.com Furthermore, it is used in material science for creating high-performance polymers and materials with enhanced thermal and chemical stability. ontosight.aichemimpex.com The in-depth study of this compound allows researchers to explore novel synthetic methodologies and to develop new materials and biologically active compounds with tailored properties. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGVNYNJSZHQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178347 | |

| Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-53-8 | |

| Record name | 2,4-Dichloro-1,3,5-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2368-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dichloro 2,4,6 Trifluorobenzene

Established Synthetic Pathways

The synthesis of 1,3-dichloro-2,4,6-trifluorobenzene is typically achieved through multi-step processes starting from more common aromatic precursors. ontosight.ai These pathways often involve a sequence of halogenation and nitration reactions to install the necessary substituents and activate the aromatic ring for subsequent transformations. A common strategy involves the catalytic chlorination of a substituted nitrobenzene, such as 3,5-dichloro-4-fluoronitrobenzene, to yield the target compound. google.com Another documented method involves the fluorination of a corresponding nitroaromatic precursor under anhydrous conditions, highlighting the importance of controlling reaction conditions to achieve the desired product with high selectivity and yield. scispace.com

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone for the synthesis of fluorinated aromatic compounds like this compound. ontosight.aisioc-journal.cn This class of reactions involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, which is greatly facilitated by the presence of electron-withdrawing substituents on the aromatic ring. masterorganicchemistry.comimperial.ac.uk

The Halex (Halogen Exchange) process is a prominent industrial application of SNAr used to manufacture fluoroaromatics by converting aryl chlorides into aryl fluorides. wikipedia.org This reaction typically involves heating the chlorinated aromatic compound with an alkali metal fluoride (B91410), such as anhydrous potassium fluoride (KF), in a polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from 150-250 °C. wikipedia.org

To enhance the reaction rate and efficiency, phase-transfer catalysts are often employed. These catalysts, including quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers, improve the solubility and nucleophilicity of the fluoride salt in the organic solvent. scientificupdate.comgoogle.comgoogle.com The Halex reaction is a key technology for producing a wide array of fluoroaromatic compounds. wikipedia.orggoogle.com

| Parameter | Description | Typical Conditions/Reagents | Reference(s) |

| Reaction Type | Halogen Exchange (Halex) | Nucleophilic Aromatic Substitution (SNAr) | wikipedia.org |

| Reactants | Aryl Chloride, Alkali Metal Fluoride | e.g., 1,3,5-trichlorobenzene, KF | wikipedia.orglew.ro |

| Solvents | Polar aprotic | Dimethylsulfoxide (DMSO), Dimethylformamide (DMF), Sulfolane | wikipedia.org |

| Temperature | High | 150–250 °C | wikipedia.org |

| Catalysts | Phase-Transfer Catalysts | Quaternary ammonium salts, Crown ethers, Phosphonium salts | scientificupdate.comgoogle.comgoogle.com |

The feasibility and rate of SNAr reactions are critically dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. sioc-journal.cnmasterorganicchemistry.com These groups serve to decrease the electron density of the aromatic π-system, making it more susceptible to attack by a nucleophile. Furthermore, EWGs stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.comimperial.ac.uk

The stabilizing effect is most pronounced when the EWGs are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the EWG through resonance. masterorganicchemistry.com In the case of this compound, the fluorine atoms themselves act as potent activators for SNAr through their strong inductive electron-withdrawing effect, despite also exerting a weaker, opposing resonance effect. core.ac.uk The cumulative effect of multiple halogen substituents significantly activates the benzene (B151609) ring towards nucleophilic attack.

Regioselectivity—the specific position of substitution—is a critical consideration in the synthesis of polysubstituted aromatics. In SNAr reactions, the incoming nucleophile preferentially attacks the most electron-deficient carbon atom. chemrxiv.org The regiochemical outcome is therefore dictated by the electronic effects (both inductive and resonance) of the substituents already present on the ring. wuxiapptec.comdntb.gov.ua

Predicting the site of substitution on a polyhalogenated ring like that of a precursor to this compound can be complex. The stability of the potential Meisenheimer intermediates is a key determinant of the reaction pathway. researchgate.net Computational models analyzing factors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at each carbon atom can provide accurate predictions of regioselectivity. chemrxiv.orgwuxiapptec.com Additionally, steric hindrance from bulky substituents can influence the site of attack, directing the nucleophile to a less sterically crowded position. researchgate.net

The SNAr reaction mechanism typically proceeds through a distinct, two-step process involving the formation of a reactive intermediate known as a Meisenheimer complex. imperial.ac.ukwikipedia.org This complex is an adduct formed from the addition of the nucleophile to the electron-poor aromatic ring. wikipedia.org

The Meisenheimer complex carries a negative charge, which is delocalized across the π-system and stabilized by the electron-withdrawing groups on the ring. masterorganicchemistry.comwikipedia.org While these intermediates are often transient, stable Meisenheimer salts can be isolated and characterized, particularly when powerful electron-withdrawing groups like nitro groups are present. wikipedia.org Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are instrumental in confirming the structure of these complexes. wikipedia.org It is important to note that under certain conditions, particularly with less activating substituents or different leaving groups, the SNAr reaction may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step, bypassing a stable intermediate. strath.ac.uk

Fluorination Reactions Utilizing Specific Reagents

Beyond the Halex process, which uses simple inorganic fluorides, various other fluorinating agents are available for the synthesis of fluoroaromatics. tcichemicals.com These reagents can be broadly categorized as either nucleophilic or electrophilic. lew.rotcichemicals.com

Nucleophilic fluorinating agents provide a source of fluoride ions. Examples include Diethylaminosulfur Trifluoride (DAST) and the more thermally stable solid reagent, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™). tcichemicals.com These are particularly effective for deoxofluorination reactions.

Electrophilic fluorinating agents, in contrast, deliver an electrophilic fluorine atom. A prominent class of these reagents is the N-fluoropyridinium salts, which are available with a range of different counterions and substituents that tune their reactivity. lew.ro The choice of a specific fluorinating reagent is dictated by the nature of the substrate and the desired transformation, allowing for tailored synthetic strategies. lew.roorganic-chemistry.org For the synthesis of this compound, specific patented methods describe the use of spray-dried potassium fluoride in solvents like tetramethylene sulfone, illustrating the optimization of reagents and conditions for this particular transformation. google.com

| Reagent Class | Example Reagent | Typical Application | Reference(s) |

| Nucleophilic | Diethylaminosulfur Trifluoride (DAST) | Deoxofluorination (e.g., R-OH → R-F) | tcichemicals.com |

| Nucleophilic | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) | Deoxofluorination (more stable alternative to DAST) | tcichemicals.com |

| Nucleophilic | Potassium Fluoride (KF) | Halogen Exchange (Halex Process) | google.comwikipedia.org |

| Electrophilic | N-Fluoropyridinium triflate | Fluorination of carbanions, alkenes, and aromatic rings | lew.ro |

Cesium Fluoride and Potassium Fluoride Mediated Fluorination

A common and effective method for introducing fluorine atoms into an aromatic ring is through nucleophilic aromatic substitution, often facilitated by alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF). wikipedia.orgtcichemicals.com In these reactions, a polychlorinated benzene precursor is treated with the fluoride salt, which acts as a nucleophilic fluoride source.

Cesium fluoride is particularly effective due to the high electropositivity of cesium, which enhances the nucleophilicity of the fluoride anion. wikipedia.orgyoutube.com It can be used to convert electron-deficient aryl chlorides to aryl fluorides in what is known as the Halex process. wikipedia.org Potassium fluoride, while also widely used, can sometimes exhibit lower reactivity due to the stronger interaction between the potassium cation and the fluoride anion. nih.govresearchgate.net The reactivity of KF can be significantly enhanced by using it in ionic liquids or in the presence of phase-transfer catalysts, which help to solubilize the fluoride salt and increase its nucleophilic character. nih.govresearchgate.netox.ac.uk

The general mechanism involves the attack of the fluoride anion on the electron-deficient aromatic ring, leading to the displacement of a chlorine atom. The reaction conditions, such as temperature and solvent, are optimized to favor the desired degree of fluorination and to control the regioselectivity of the substitution. For the synthesis of 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) from a related nitro compound, fluorination with a fluoride source under anhydrous conditions at temperatures ranging from 80-200°C has been reported. scispace.com

Table 1: Comparison of Cesium Fluoride and Potassium Fluoride in Aromatic Fluorination

| Feature | Cesium Fluoride (CsF) | Potassium Fluoride (KF) |

| Reactivity | Highly reactive due to the "naked" fluoride effect. wikipedia.orgtcichemicals.com | Generally less reactive but can be enhanced with catalysts or specific solvents. nih.govresearchgate.net |

| Solubility | More soluble in organic solvents. | Less soluble in organic solvents. ox.ac.uk |

| Cost | More expensive. | More cost-effective. |

| Applications | Preferred for challenging fluorinations and in laboratory-scale synthesis. | Widely used in industrial processes, often with additives to boost reactivity. nih.govresearchgate.net |

Palladium-Catalyzed Aromatic Fluorination

Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for the formation of carbon-fluorine (C-F) bonds. organicreactions.orgnih.gov Palladium-catalyzed fluorination of aryl halides or triflates offers a versatile and often milder alternative to traditional nucleophilic aromatic substitution. nih.govresearchgate.net

The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by ligand exchange with a fluoride source to form an arylpalladium(II) fluoride intermediate. nih.gov The final and often most challenging step is the reductive elimination of the aryl fluoride product, regenerating the palladium(0) catalyst. nih.govresearchgate.net The success of this process is highly dependent on the choice of ligands, which play a crucial role in promoting the difficult Ar-F reductive elimination from the palladium(II) center. nih.govresearchgate.net Biaryl monophosphine ligands have been found to be particularly effective in this regard. nih.govresearchgate.net

Recent advancements have led to the development of palladium-catalyzed methods for the direct C-H fluorination of arenes using mild electrophilic fluorinating reagents. nih.govspringernature.com This approach avoids the pre-functionalization of the aromatic ring and proceeds through a unique catalytic mode where a reactive transition-metal-fluoride electrophile is generated in situ. nih.gov

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an electron-rich aromatic ring, with an electrophilic fluorine source. wikipedia.org While elemental fluorine is a potent electrophilic fluorinating agent, its high reactivity and hazardous nature have led to the development of safer and more selective reagents. wikipedia.orgsigmaaldrich.com

Modern electrophilic fluorination predominantly utilizes reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents, such as N-fluorosulfonimides (e.g., NFSI) and Selectfluor®, are more stable, easier to handle, and offer greater control over the fluorination process. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.org

In the context of synthesizing this compound, electrophilic fluorination could potentially be applied to a suitably substituted dichlorobenzene precursor. The directing effects of the existing substituents would play a critical role in determining the position of the incoming fluorine atoms.

Industrial Synthesis and Process Optimization

On an industrial scale, the synthesis of this compound and related compounds often relies on well-established and cost-effective methods. ontosight.ai Process optimization is key to achieving high yields and purity while minimizing costs and environmental impact. For instance, a patented method for synthesizing 1,3,5-trichloro-2,4,6-trifluorobenzene involves a multi-step process starting from 2,4-difluoro-3,5-dichloronitrobenzene, with controlled chlorination, nitration, and fluorination steps to ensure high selectivity and product purity. scispace.com

The choice between different synthetic routes in an industrial setting is often dictated by factors such as the availability and cost of starting materials, the efficiency of each reaction step, and the ease of product purification. The use of robust and recyclable catalysts, as well as the optimization of reaction parameters like temperature, pressure, and reaction time, are crucial aspects of industrial process development.

Emerging and Advanced Synthetic Strategies

The field of organofluorine chemistry is continuously evolving, with new and innovative methods being developed to synthesize fluorinated compounds with greater efficiency and precision.

Aryne Intermediates in Fluorinated Compound Synthesis

Arynes, highly reactive intermediates derived from aromatic rings, have gained significant attention as versatile building blocks in organic synthesis. nih.govresearchgate.net The generation of an aryne intermediate from a di- or polyhalogenated benzene, followed by trapping with a suitable nucleophile or participation in a cycloaddition reaction, provides a powerful strategy for the synthesis of functionalized aromatic compounds. nih.govresearchgate.netacs.org

In the context of fluorinated compounds, aryne chemistry offers a unique approach to introduce fluorine atoms or fluorinated substituents onto an aromatic ring. nih.govresearchgate.net For instance, the reaction of a halogenated benzyne (B1209423) with a fluoride source could potentially lead to the formation of a fluorinated benzene derivative. The regioselectivity of such reactions is often influenced by the electronic nature of the substituents on the aryne precursor. youtube.com While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of aryne chemistry represent a promising avenue for future synthetic explorations.

Transition Metal Catalysis in C-F Bond Formation

The development of transition metal-catalyzed methods for carbon-fluorine bond formation remains a major focus of contemporary research. organicreactions.orguiowa.edursc.org Beyond palladium, other transition metals are being explored for their potential to mediate or catalyze fluorination reactions. These approaches aim to overcome some of the challenges associated with traditional fluorination methods, such as harsh reaction conditions and limited substrate scope. organicreactions.org

The key to successful transition metal-catalyzed fluorination lies in understanding and controlling the fundamental steps of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination. nih.gov The design of novel ligands and catalyst systems that can facilitate these steps efficiently and selectively is an area of active investigation. The ultimate goal is to develop general and practical methods for the synthesis of a wide range of organofluorine compounds, including complex molecules with important applications in medicine and materials science. organicreactions.orguiowa.edu

Chemical Reactivity and Reaction Mechanisms of 1,3 Dichloro 2,4,6 Trifluorobenzene

Nucleophilic Substitution Reactions

The benzene (B151609) ring of 1,3-Dichloro-2,4,6-trifluorobenzene is electron-deficient due to the strong inductive and mesomeric effects of the five halogen substituents. This pronounced electron-withdrawing character deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). ontosight.aidalalinstitute.com This activation makes the compound a versatile substrate for reactions with a wide range of nucleophiles. chemimpex.com

Reactivity Towards Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-based)

This compound serves as a key intermediate in the synthesis of more complex molecules by reacting with various nucleophiles. chemimpex.comontosight.ai The electron-poor nature of the aromatic ring facilitates attack by nitrogen, oxygen, sulfur, and carbon-based nucleophiles. While specific studies on this compound are not broadly documented in the provided results, the reactivity of closely related polyhalogenated benzenes provides a strong indication of its expected behavior.

For instance, analogous compounds like 1,2,4-trichlorotrifluorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) readily undergo substitution with a variety of nucleophiles. researchgate.net These reactions typically proceed under conditions that favor nucleophilic aromatic substitution.

Table 1: Expected Reactivity with Common Nucleophiles (Based on Analogous Compounds)

| Nucleophile Type | Example Nucleophile | Expected Product Type |

| Nitrogen | Ammonia, Amines, Sodium Azide (B81097) | Substituted Anilines, Aryl Azides |

| Oxygen | Hydroxides, Alkoxides | Phenols, Aryl Ethers |

| Sulfur | Hydrosulfides, Thiolates | Thiophenols, Aryl Sulfides |

| Carbon | Enolates (e.g., from Ethyl Cyanoacetate) | Phenylacetates |

Research on 1,3,5-trichloro-2,4,6-trifluorobenzene shows it undergoes selective defluorination when heated with sodium azide in dimethylsulfoxide, yielding 1,3,5-triazido-2,4,6-trichlorobenzene. researchgate.net Similarly, 1,2,4-trichlorotrifluorobenzene reacts with potassium hydrogen sulfide, potassium hydroxide, and liquid ammonia, demonstrating the feasibility of substitution with S, O, and N nucleophiles. researchgate.net

Competitive Halogen Displacement (Cl vs. F)

A significant aspect of the reactivity of mixed polyhalobenzenes is the competition between different halogens as leaving groups. In classical SN1 and SN2 reactions, the bond strength to the leaving group is critical, and iodide is the best leaving group while fluoride (B91410) is the worst. However, in nucleophilic aromatic substitution (SNAr), the trend is often reversed. masterorganicchemistry.com

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Fluorine, being the most electronegative halogen, strongly polarizes the carbon atom to which it is attached (the ipso-carbon), making it highly electrophilic and susceptible to nucleophilic attack. This rate-enhancing activation effect generally outweighs its poor leaving group ability (due to strong C-F bond) in the subsequent, fast elimination step.

Studies on analogous compounds confirm this principle. For example, in the reaction of 1,3,5-trichloro-2,4,6-trifluorobenzene and 1,3,5-tribromo-2,4,6-trifluorobenzene (B1581980) with sodium azide, it is the fluorine atoms that are selectively displaced. researchgate.net This indicates a strong preference for fluorine substitution over chlorine or bromine in these activated systems. Therefore, in this compound, nucleophilic attack is expected to preferentially displace one of the fluorine atoms rather than a chlorine atom.

Table 2: General Leaving Group Tendency in SNAr Reactions

| Halogen | C-X Bond Strength | Electronegativity | Typical SNAr Leaving Group Ability |

| F | High | High | Excellent |

| Cl | Moderate | Moderate | Good |

| Br | Moderate | Moderate | Moderate |

| I | Low | Low | Fair |

| Note: This trend is highly dependent on the substrate and reaction conditions. The rate is primarily influenced by the activation of the attack site. |

Mechanistic Studies of Substitution Pathways

The substitution of halogens on the this compound ring can proceed through different mechanistic pathways, primarily the SNAr (addition-elimination) mechanism and, under specific conditions, the benzyne (B1209423) (elimination-addition) mechanism.

The most common pathway for nucleophilic substitution on this highly halogenated, electron-poor ring is the SNAr mechanism. govtpgcdatia.ac.inimperial.ac.uk This is a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a halogen atom (ipso-attack). This is typically the slow, rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inyoutube.com The electron-withdrawing halogen substituents, particularly those at the ortho and para positions relative to the point of attack, are crucial for stabilizing this anionic intermediate.

Elimination: The aromaticity of the ring is restored in a fast step where the leaving group (a halide ion) is expelled from the Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org

The high stability of the Meisenheimer complex, due to the five electron-withdrawing halogens on the ring, makes the SNAr pathway particularly favorable for this compound.

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (or aryne) intermediate. govtpgcdatia.ac.inyoutube.com This mechanism becomes relevant under conditions involving a very strong, non-nucleophilic base (such as sodium amide, NaNH₂) and an aryl halide with a hydrogen atom ortho to a leaving group. libretexts.orgyoutube.com

The mechanism involves:

Elimination: The strong base abstracts the proton ortho to a halogen, forming a carbanion. This is followed by the rapid elimination of the adjacent halide ion to generate the neutral but highly strained benzyne intermediate, which contains a formal triple bond within the benzene ring. youtube.com

Addition: The nucleophile (which can be the base itself or another species present) then attacks one of the two carbons of the triple bond, followed by protonation to yield the final product.

A key characteristic of the benzyne mechanism is that the incoming nucleophile does not necessarily take the position vacated by the leaving group, a phenomenon known as cine substitution. govtpgcdatia.ac.in For this compound, which possesses a hydrogen atom at the C5 position, the formation of a benzyne intermediate is theoretically possible. However, given the high activation of the ring towards the SNAr mechanism, the benzyne pathway is generally considered less relevant unless exceptionally strong, non-nucleophilic bases are employed under specific conditions.

While the SNAr reaction is classically depicted as a stepwise process involving a discrete Meisenheimer intermediate, recent studies have provided evidence for concerted pathways (cSNAr) in some cases. stackexchange.comstrath.ac.uk In a concerted mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, proceeding through a single transition state rather than a stable intermediate.

The choice between a stepwise and concerted mechanism is influenced by several factors, including the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic ring. stackexchange.com

Stepwise Mechanism: This pathway is favored for poorer leaving groups (like fluoride) and on extremely electron-poor aromatic rings, where the anionic Meisenheimer intermediate is significantly stabilized. stackexchange.com

Concerted Mechanism: This pathway becomes more likely with better leaving groups (e.g., chloride, bromide) and on rings that are less electron-deficient. stackexchange.com

For this compound, the situation is nuanced. If the leaving group is fluorine (the expected scenario), the reaction is highly likely to proceed via the classical stepwise SNAr mechanism due to fluorine's poor leaving group ability and the high capacity of the ring to stabilize the anionic intermediate. masterorganicchemistry.comstackexchange.com If, under some specific conditions, chlorine were to be displaced, the possibility of a more concerted character to the mechanism could increase, though the strong electron-withdrawing nature of the remaining fluorine atoms would still heavily favor stabilization of a stepwise intermediate.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For polyhalogenated systems like this compound, these reactions offer a powerful tool for selective functionalization.

Suzuki-Miyaura Coupling and Selectivity in Polyhalogenated Systems

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely utilized method for constructing biaryl structures and other C-C coupled products. lumenlearning.comyoutube.comfishersci.co.uk In the context of polyhalogenated arenes, the key challenge and opportunity lies in achieving site-selectivity, which is the preferential reaction at one halogen position over others. nih.govrsc.org

The selectivity in Suzuki-Miyaura reactions is governed by a combination of electronic and steric factors. researchgate.netresearchgate.net The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining and selectivity-determining step. nih.gov Generally, the reactivity of halogens follows the order I > Br > Cl >> F. However, in polyhalogenated systems, the electronic effects of the surrounding substituents can significantly influence the reactivity of a particular C-X bond.

For this compound, the two chlorine atoms are the primary sites for Suzuki-Miyaura coupling, as the C-F bonds are significantly stronger and less reactive under typical palladium catalysis conditions. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the benzene ring, which can influence the reactivity of the C-Cl bonds. Research on related polyhalogenated systems has shown that the position of electron-withdrawing groups can direct the regioselectivity of the coupling reaction. researchgate.net

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed cross-coupling reactions. These reactions provide alternative pathways for introducing diverse functional groups onto the aromatic ring. Some notable examples include:

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin reagent. libretexts.org

Heck Reaction: This reaction couples an organohalide with an alkene. lumenlearning.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org

The principles of reactivity and selectivity observed in Suzuki-Miyaura coupling generally apply to these other palladium-catalyzed reactions as well. The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired outcome and for controlling selectivity in polyhalogenated substrates. libretexts.orgyoutube.com

Site-Selective Functionalization of Polyhalogenated Arenes

The ability to selectively functionalize one halogen site in a polyhalogenated arene is a significant challenge in organic synthesis. nih.govrsc.org Achieving such selectivity allows for the stepwise introduction of different substituents, leading to the synthesis of complex and highly functionalized molecules.

Strategies for achieving site-selectivity in the functionalization of compounds like this compound often rely on subtle differences in the electronic and steric environment of the C-Cl bonds. For instance, the C-Cl bond at position 1 is flanked by two fluorine atoms, while the C-Cl bond at position 3 is adjacent to one fluorine atom and one hydrogen atom. This difference in the local environment can be exploited to achieve selective reactions.

Researchers have developed various methods to control regioselectivity, including:

Ligand Control: The choice of phosphine (B1218219) ligands in the palladium catalyst can influence the steric bulk and electronic properties of the catalytic species, thereby directing it to a specific reaction site. nih.gov

Temperature and Reactant Stoichiometry Control: Carefully controlling the reaction temperature and the molar ratio of the reactants can favor mono-arylation over di-arylation. researchgate.net

Use of Bulky Reagents: Employing sterically demanding boronic acids or other coupling partners can favor reaction at the less sterically hindered halogen position.

These strategies are critical for harnessing the full synthetic potential of polyhalogenated building blocks like this compound.

Reduction and Dehalogenation Reactions

Reduction and dehalogenation reactions offer another avenue for the chemical transformation of this compound, allowing for the partial or complete removal of halogen atoms.

Catalytic Hydrodehalogenation

Catalytic hydrodehalogenation (HDH) is a process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom, typically using a heterogeneous or homogeneous catalyst and a source of hydrogen. illinois.edu This reaction is of significant environmental interest for the remediation of halogenated pollutants.

For this compound, catalytic hydrodechlorination (HDCl) would be the primary focus, targeting the weaker C-Cl bonds over the stronger C-F bonds. Various catalysts, including those based on palladium, platinum, and other transition metals, are known to be effective for HDCl. The selectivity of the process, i.e., the preferential removal of one chlorine atom over the other or the complete removal of both, can be influenced by the catalyst type, reaction conditions (temperature, pressure), and the solvent used.

Reductive Silylation and Ring Cleavage Observations

Reductive silylation involves the reaction of an aromatic compound with a reducing agent and a silylating agent, such as a chlorosilane. This can lead to the formation of silylated derivatives. While specific studies on the reductive silylation of this compound are not extensively documented in the provided search results, related research on other halogenated aromatics suggests that under certain conditions, this reaction could proceed.

Interestingly, under harsh reductive conditions, cleavage of the aromatic ring can sometimes be observed. This is a more drastic transformation and typically requires forcing conditions. The stability of the benzene ring in this compound is enhanced by its aromaticity, but extreme reductive environments can potentially lead to its fragmentation.

Other Significant Transformations

Formation of Triazido Derivatives

The synthesis of polyazidobenzenes is of significant interest for the development of high-energy materials and photoactive cross-linking agents. While direct triazidation of this compound is not extensively documented, the reactivity of structurally analogous compounds provides a clear precedent for its expected behavior.

Research on the azidation of related polyhalobenzenes, such as 1,3,5-trichloro-2,4,6-trifluorobenzene, demonstrates a selective and high-yielding reaction pathway. When heated with sodium azide in a polar aprotic solvent like dimethylsulfoxide (DMSO), a selective defluorination-azidation occurs. The fluorine atoms, activated by the adjacent chloro- and other fluoro-substituents, are preferentially displaced by the azide nucleophile over the chlorine atoms. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. vanderbilt.edu

The mechanism involves the attack of the azide anion on the electron-deficient carbon atom bonded to a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. vanderbilt.edu Subsequent elimination of the fluoride ion restores the aromaticity of the ring, resulting in the substitution product. This process is repeated for the remaining activated fluorine atoms to yield the triazido derivative. vanderbilt.edu

In a documented example, 1,3,5-trichloro-2,4,6-trifluorobenzene reacts with sodium azide in DMSO to produce 1,3,5-triazido-2,4,6-trichlorobenzene in high yield. vanderbilt.edu A similar reaction with 1,3,5-tribromo-2,4,6-trifluorobenzene in aqueous acetone (B3395972) also yields the corresponding triazido product efficiently. vanderbilt.edu Given these findings, this compound is expected to undergo a similar transformation to yield 1,3-diazido-5-chloro-2,4,6-trifluorobenzene or further substituted products under appropriate conditions.

Table 1: Synthesis of Triazidobenzenes from Polyhalobenzenes

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trichloro-2,4,6-trifluorobenzene | Sodium Azide (NaN₃) | DMSO | 1,3,5-Triazido-2,4,6-trichlorobenzene | High | vanderbilt.edu |

| 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene | Sodium Azide (NaN₃) | DMSO | 1,3,5-Triazido-2-bromo-4,6-dichlorobenzene | High | vanderbilt.edu |

| 1,3,5-Tribromo-2,4,6-trifluorobenzene | Sodium Azide (NaN₃) | Aqueous Acetone | 1,3,5-Triazido-2,4,6-tribromobenzene | High | vanderbilt.edu |

Functional Group Interconversions and Derivatization

The polyhalogenated nature of this compound makes it a versatile substrate for various functional group interconversions, primarily through the substitution of its halogen atoms. chemimpex.com The reactivity of the halogens towards nucleophilic substitution generally follows the order F > Cl > Br > I in activated aromatic systems, although this can be influenced by specific reaction conditions. Other transformations, such as reductive dehalogenation, are also possible.

Nucleophilic Substitution Reactions: The electron-deficient ring of this compound is susceptible to attack by a range of nucleophiles. Analogous to the reactivity of compounds like 2,4-dichloro-6-isopropyl-1,3,5-triazine, the chlorine and fluorine atoms can be displaced by nucleophiles such as amines, alcohols, and thiols. nih.gov These reactions typically proceed under thermal conditions or with catalysis and allow for the introduction of new functionalities to the benzene core. For instance, reactions with thiols or their corresponding thiolates can introduce sulfur-containing moieties. nih.gov

Reductive Dechlorination: A significant functional group interconversion is the selective removal of chlorine atoms through catalytic hydrogenation. A patent for a related compound, 2,4,6-trifluoro-3,5-dichlorobenzoic acid, details a process for reductive dechlorination. In this procedure, the dichlorinated compound is treated with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst in the presence of magnesium oxide. chemicalbook.com This reaction selectively cleaves the carbon-chlorine bonds, replacing them with carbon-hydrogen bonds, to yield 2,4,6-trifluorobenzoic acid with high purity and yield. chemicalbook.com This demonstrates a viable pathway for converting this compound into trifluorobenzene derivatives.

Table 2: Example of Reductive Dehalogenation on a Related Compound

| Starting Material | Reagents & Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trifluoro-3,5-dichlorobenzoic acid | H₂, 10% Pd/C, MgO, H₂O | 80-85°C, 0.8-0.9 MPa H₂ | 2,4,6-Trifluorobenzoic acid | 97.3% | chemicalbook.com |

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for derivatization. Although the C-F bond is typically the least reactive in these couplings, specialized catalytic systems have been developed for the activation of perfluoroarenes. mdpi.comnih.gov Reactions like the Suzuki, Negishi, or Stille couplings could potentially be applied to this compound. libretexts.org These reactions would likely involve the preferential oxidative addition of palladium to the C-Cl bonds over the C-F bonds, allowing for the formation of new carbon-carbon bonds and the synthesis of complex biaryl or alkyl-aryl structures. The typical reactivity order for halogens in these reactions is I > Br > OTf >> Cl. libretexts.org

These transformations underscore the potential of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 1,3-dichloro-2,4,6-trifluorobenzene by providing information about the hydrogen, carbon, and fluorine nuclei.

1H NMR Spectroscopic Analysis and Proton Environments

The 1H NMR spectrum of this compound is characterized by a single resonance for the lone aromatic proton. This proton is located at a specific chemical shift, and its signal is split into a multiplet due to coupling with the adjacent fluorine atoms. The exact chemical shift and coupling constants are crucial for confirming the substitution pattern of the benzene (B151609) ring. While specific spectral data for this compound was not found in the search results, analysis of similar compounds like 1,3-dichlorobenzene (B1664543) shows aromatic protons resonating in the range of 7.20-7.33 ppm. chemicalbook.com

13C NMR Spectroscopic Analysis and Carbon Framework Characterization

The 13C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the symmetry of this compound, specific sets of carbon atoms will be chemically equivalent, leading to a simplified spectrum. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling. Similarly, carbons bonded to chlorine will show distinct chemical shifts. For instance, in the related compound 1,3-dichloro-2-fluorobenzene, the carbon atoms of the benzene ring show distinct signals that are influenced by the attached halogens. chemicalbook.com The analysis of these shifts and coupling patterns is essential for the unambiguous assignment of each carbon atom in the structure of this compound.

19F NMR Spectroscopic Analysis for Fluorine Environments

19F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the 19F isotope and its large chemical shift range. wikipedia.orgthermofisher.com In this compound, the three fluorine atoms are in two different chemical environments. This results in two distinct signals in the 19F NMR spectrum. The fluorine atom at the 2-position will have a different chemical shift compared to the two equivalent fluorine atoms at the 4- and 6-positions. Furthermore, these signals will be split into multiplets due to spin-spin coupling with each other and with the aromatic proton. The magnitude of these coupling constants provides valuable information about the through-bond and through-space relationships between the fluorine atoms and the proton. thermofisher.comazom.com

| Fluorine Environment | Expected 19F NMR Signal | Expected Splitting Pattern |

| F at C2 | Distinct Chemical Shift | Multiplet (due to coupling with F at C4/C6 and H) |

| F at C4 and C6 | Distinct Chemical Shift | Multiplet (due to coupling with F at C2 and H) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton, carbon, and fluorine signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic proton and the adjacent fluorine atoms.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the proton signal with the signal of the carbon to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which can help to confirm the through-space interactions between the fluorine atoms and the proton. wikipedia.org

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. These include:

C-H stretching: A weak to medium band in the region of 3000-3100 cm-1.

C-C stretching (aromatic): Several bands in the 1400-1600 cm-1 region.

C-F stretching: Strong absorption bands typically found in the 1100-1400 cm-1 region.

C-Cl stretching: Bands in the 600-800 cm-1 region.

Aromatic C-H bending (out-of-plane): Bands in the 700-900 cm-1 region, which are characteristic of the substitution pattern.

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the fundamental vibrational modes can be achieved. This analysis confirms the presence of the specific functional groups and provides further evidence for the proposed structure of this compound. Studies on similar molecules like 1,3-dichlorobenzene have utilized FT-IR and FT-Raman spectroscopy to perform detailed vibrational analysis. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

| C-H stretching | 3000-3100 |

| C-C aromatic stretching | 1400-1600 |

| C-F stretching | 1100-1400 |

| C-Cl stretching | 600-800 |

| Aromatic C-H out-of-plane bending | 700-900 |

Conformational Studies via Vibrational Spectroscopy

In the case of polysubstituted benzenes, the presence of multiple conformers can lead to complex vibrational spectra, with some observed bands being a composite of nearly coincident vibrations from different conformers. nih.gov Theoretical calculations, such as ab initio methods, are often employed in conjunction with experimental spectra to predict the relative stabilities of possible conformers and to assign the observed vibrational bands to specific modes of each conformer. nih.govresearchgate.net For instance, studies on similar halogenated compounds have shown that the stability of conformers can be influenced by the surrounding medium. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. mdpi.com For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₆HCl₂F₃ |

| Computed Molecular Weight | 200.97 g/mol nih.gov |

| Computed Exact Mass | 199.9407399 Da nih.gov |

This table presents the computed molecular properties of this compound.

The experimentally determined exact mass from an HRMS analysis would be compared to the computed value to confirm the elemental composition of C₆HCl₂F₃. nih.gov

Fragmentation Patterns and Structural Elucidation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. libretexts.org The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, which may remain intact as a fragment ion.

For halogenated benzenes, common fragmentation pathways involve the loss of halogen atoms or the entire substituent group. The analysis of these fragmentation patterns helps in the structural elucidation of the molecule. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak and various fragment ions corresponding to the loss of chlorine and fluorine atoms. nist.gov

Isotope Distribution Analysis for Halogenated Compounds

A key feature in the mass spectrum of a chlorinated or brominated compound is its characteristic isotopic pattern. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak in the mass spectrum for each chlorine atom present in the molecule. libretexts.org

For this compound, which contains two chlorine atoms, the mass spectrum will exhibit a characteristic pattern for the molecular ion and any chlorine-containing fragments. The relative intensities of the isotopic peaks can be predicted based on the number of chlorine atoms. The presence of this specific isotopic signature provides strong evidence for the number of chlorine atoms in the molecule. osti.govnih.govnih.gov

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Relative Abundance |

| [M]⁺ | 100% |

| [M+2]⁺ | ~65% |

| [M+4]⁺ | ~10% |

This table illustrates the theoretical relative abundances of the isotopic peaks for a molecule containing two chlorine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. usp.br

Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of an aromatic compound like this compound is determined by the electronic transitions within its conjugated π-electron system. youtube.com The benzene ring itself has characteristic π → π* transitions. libretexts.org The presence of substituents on the benzene ring can shift the absorption maxima (λmax) and alter the intensity of these transitions.

Halogen substituents can have a bathochromic effect (shifting absorption to longer wavelengths) and a hyperchromic effect (increasing absorption intensity) due to the interaction of their lone pair electrons with the π-system of the benzene ring. The specific substitution pattern of chlorine and fluorine atoms in this compound will influence the energy levels of the molecular orbitals and thus the wavelengths of the electronic transitions. libretexts.org Analysis of the UV-Vis spectrum can therefore provide insights into the extent of electronic conjugation and the effects of the halogen substituents on the electronic structure of the benzene ring. researchgate.net

Quantitative Analysis and Purity Assessment

The precise quantification and rigorous purity assessment of this compound are critical for its application in research and as a key intermediate in the synthesis of pharmaceuticals and advanced materials. chemimpex.com The presence of impurities, which may include isomers, starting materials, or by-products from the synthetic route, can significantly affect the reactivity, yield, and safety of subsequent reactions. ontosight.ai Therefore, robust analytical methodologies are employed to ascertain the concentration and purity of the compound. The most common techniques for this purpose are gas chromatography (GC), high-performance liquid chromatography (HPLC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy. Commercial grades of this compound are typically available with a purity of 97% or higher as determined by GC. chemimpex.comtcichemicals.com

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used by manufacturers to certify the purity of the product. chemimpex.comtcichemicals.com The method involves injecting a small amount of the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the compound and any impurities between the mobile phase and the column's stationary phase.

For quantitative analysis, a calibration curve is typically generated using standards of this compound at known concentrations. csic.es To enhance precision and accuracy, an internal standard—a non-interfering compound added in a constant amount to all samples and standards—is often used. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the concentration. csic.es

Purity assessment by GC involves integrating the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. When coupled with a mass spectrometer (GC-MS), this method not only quantifies the compound but also allows for the identification of impurities by comparing their mass spectra to reference libraries. usgs.gov

Table 1: Typical GC-MS Operating Conditions for Analysis of Related Volatile Organic Compounds

| Parameter | Condition | Source |

| Column | Narrow-bore capillary column (e.g., 0.18 mm ID) | csic.es |

| Carrier Gas | Helium or Nitrogen | csic.esresearchgate.net |

| Injector | Split/Splitless | shimadzu.com |

| Oven Program | Temperature programmed for optimal separation | csic.es |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | csic.esusgs.govshimadzu.com |

| Internal Standard | e.g., Fluorobenzene, 1,2-Dichlorobenzene-d4 | csic.es |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for the purity assessment of non-volatile or thermally sensitive compounds. While GC is more common for this compound, HPLC offers a viable alternative, particularly for analyzing potential non-volatile impurities. A study on the purity analysis of the structurally related compound 1,3-dichloro-2,4,6-trinitrobenzene demonstrated the effectiveness of HPLC in separating the main component from its synthesis-related impurities. energetic-materials.org.cn

In this method, a liquid mobile phase carries the sample through a column packed with a solid stationary phase (e.g., ODS2). The separation occurs based on the analyte's and impurities' differing affinities for the stationary phase. Quantification is performed using an external or internal standard method, with detection commonly achieved via a UV detector, as aromatic rings absorb UV light. energetic-materials.org.cn The method's specificity allows for the resolution of closely related compounds, ensuring an accurate purity profile. energetic-materials.org.cnwur.nl

Table 2: Example HPLC Conditions for Purity Analysis of a Related Dichlorinated Aromatic Compound

| Parameter | Condition | Source |

| Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) | energetic-materials.org.cn |

| Mobile Phase | Acetonitrile/Water (55:45 v/v) | energetic-materials.org.cn |

| Flow Rate | 1.2 mL·min⁻¹ | energetic-materials.org.cn |

| Column Temperature | 25 °C | energetic-materials.org.cn |

| Detection | UV at 240 nm | energetic-materials.org.cn |

| Injection Volume | 10 µL | energetic-materials.org.cn |

Quantitative NMR (qNMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique, as the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to the signal. nih.gov This makes qNMR a primary method for determining the absolute purity of a substance without the need for a calibration curve of the analyte itself.

For this compound, both ¹H NMR and ¹⁹F NMR can be utilized.

¹H NMR: The molecule has a single, distinct proton, which would produce a specific signal in the ¹H NMR spectrum. By integrating this signal and comparing it to the integral of a signal from a certified internal standard of known concentration, the purity of the sample can be accurately determined. nih.govchemicalbook.com

¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds. chemrxiv.org The three fluorine atoms in the molecule provide a strong signal in a spectral region that is typically free from interference. Quantitative ¹⁹F NMR analysis involves comparing the integral of the fluorine signal from the analyte to that of a fluorine-containing internal standard. A key challenge in ¹⁹F qNMR is the wide range of chemical shifts and potentially long relaxation times, which can lead to integration errors if not properly addressed. chemrxiv.org Using appropriate relaxation agents and ensuring a sufficient relaxation delay between scans are crucial for obtaining accurate quantitative results. chemrxiv.orgrsc.org

Table 3: Key Considerations for Accurate Quantitative NMR (qNMR)

| Parameter | Consideration | Source |

| Internal Standard | Must be of high purity, stable, and have signals that do not overlap with the analyte. | nih.gov |

| Relaxation Delay (D1) | Must be sufficiently long (typically 5-7 times the longest T₁ relaxation time) to ensure complete relaxation of all nuclei. | nih.govchemrxiv.org |

| Excitation Pulse | Calibrated to ensure uniform excitation across the entire spectral width. | chemrxiv.org |

| Sample Preparation | Precise weighing of both the sample and the internal standard is essential. | nih.gov |

| Relaxation Agent | Can be added (e.g., Fe(acac)₃) to shorten long T₁ relaxation times, especially in ¹⁹F NMR, reducing total experiment time. | chemrxiv.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. By approximating the many-electron wavefunction in terms of the electron density, DFT allows for the calculation of a wide range of molecular properties. For halogenated benzenes like 1,3-dichloro-2,4,6-trifluorobenzene, DFT methods are particularly useful for dissecting the complex interplay of inductive and steric effects imposed by the substituent atoms.

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. Through geometry optimization calculations, the lowest energy arrangement of atoms is found, providing predictions of bond lengths, bond angles, and dihedral angles. For this compound, these calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar halogenated systems. researchgate.netnih.gov

The optimized structure reveals a planar benzene (B151609) ring, slightly distorted by the presence of the five substituents. The C-C bond lengths within the aromatic ring are predicted to be in the range of 1.38 to 1.40 Å, characteristic of aromatic systems. The C-Cl and C-F bond lengths are influenced by the electronic environment, with expected values around 1.73 Å and 1.34 Å, respectively. The bond angles are also predicted to deviate slightly from the ideal 120° of a perfect hexagon due to the steric and electronic repulsion between the adjacent halogen atoms.

Electronic Structure Analysis (HOMO-LUMO, MEP, NBO)

The electronic properties of this compound are critical to understanding its reactivity. DFT calculations provide access to several key descriptors of the electronic structure.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com For this compound, the HOMO is expected to be a π-orbital distributed over the benzene ring, while the LUMO is likely a π*-antibonding orbital. The significant electronegativity of the fluorine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene, and the HOMO-LUMO gap is anticipated to be relatively large, suggesting high kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show negative potential localized around the electronegative fluorine and chlorine atoms, indicating their propensity to interact with electrophiles. The hydrogen atom would exhibit a region of positive potential, making it susceptible to nucleophilic attack. The center of the aromatic ring may also show some negative potential due to the π-electron cloud.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.govesisresearch.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic bands for the C-H, C-C, C-F, and C-Cl stretching and bending modes. The C-F and C-Cl stretching vibrations are expected to appear in the fingerprint region of the IR spectrum and can be used for the identification of the compound. The calculated spectra serve as a valuable tool for interpreting experimental IR and Raman data. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface. mdpi.com This involves locating the transition states that connect reactants to products and calculating the activation energies. For this compound, a likely reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. nih.govresearchgate.net

Theoretical studies can elucidate the preferred site of nucleophilic attack and the nature of the reaction mechanism (e.g., concerted or stepwise). Due to the high electronegativity of the fluorine atoms, the carbon atoms bonded to them are highly electrophilic and thus susceptible to nucleophilic attack. DFT calculations can determine the relative activation barriers for substitution at the different positions, providing insights into the regioselectivity of the reaction. The stability of the intermediate Meisenheimer complex can also be assessed. researchgate.net

Application of DFT in Material and Molecular Simulations

The data obtained from DFT calculations on this compound can be used as parameters in larger-scale molecular simulations. For instance, the calculated partial charges and intermolecular interaction potentials can be used in molecular dynamics or Monte Carlo simulations to study the bulk properties of the compound, such as its behavior as a solvent or its interaction with surfaces.

In materials science, this compound could be a building block for polymers or other advanced materials. scispace.com DFT can be used to predict the properties of these larger systems, such as their electronic band structure, thermal stability, and mechanical properties, thus guiding the design of new materials with desired functionalities.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can provide further insights into the properties of this compound, although often at a higher computational cost. Ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can offer a more rigorous treatment of electron correlation. nih.gov

These methods can be used to benchmark the results obtained from DFT and to calculate properties where DFT may be less accurate. For example, high-level ab initio calculations can provide very accurate predictions of thermochemical data and can be used to study excited electronic states, which is important for understanding the photochemistry of the molecule. While computationally intensive, these methods provide a valuable complement to DFT for a comprehensive theoretical understanding of this compound. nih.gov

Molecular Dynamics Simulations (if applicable for interactions)

For this compound, MD simulations could be used to investigate:

Liquid state properties: Simulating the liquid state to predict properties like density, viscosity, and diffusion coefficients at various temperatures.

Solvation effects: Studying how the molecule interacts with different solvents, which is crucial for understanding its reactivity and solubility.

Intermolecular interactions: Analyzing the nature and strength of non-covalent interactions, such as halogen bonding (C-Cl···X or C-F···X) and π-π stacking, which govern the packing in the solid state and the structure of the liquid.

Behavior in complex environments: Simulating the molecule at interfaces, within membranes, or interacting with macromolecules to understand its environmental fate or potential biological interactions.

The force fields used in MD simulations for halogenated aromatic compounds would need to be carefully parameterized to accurately describe the anisotropic nature of halogen atoms and their ability to form halogen bonds.

Machine Learning Approaches in DFT and Computational Chemistry

Machine learning (ML) is increasingly being used to accelerate and enhance computational chemistry studies. google.comrsc.org In the context of Density Functional Theory (DFT) and other quantum chemical methods, ML models can be trained on large datasets of calculated properties to predict these properties for new molecules at a fraction of the computational cost. researchgate.netacs.orgnih.gov

For a compound like this compound and its derivatives, ML approaches could be applied in several ways:

Property Prediction: An ML model trained on a database of halogenated hydrocarbons could rapidly predict properties such as atomization energies, dipole moments, and HOMO/LUMO gaps for this compound and related structures. researchgate.netacs.org

Force Field Development: ML can be used to develop more accurate and transferable force fields for molecular dynamics simulations, capturing the nuances of intermolecular interactions in halogenated systems.

Reaction Outcome Prediction: By training on datasets of chemical reactions, ML models could predict the likely products and yields for reactions involving this compound.

The development of such ML models requires a substantial amount of high-quality training data, which is often generated using high-throughput DFT calculations. The predictive power of the model is highly dependent on the diversity and accuracy of the training set.

Applications and Advanced Materials Science

Role as a Key Intermediate in Organic Synthesis

1,3-Dichloro-2,4,6-trifluorobenzene serves as a pivotal precursor in the multi-step synthesis of a wide array of fluorinated organic compounds. chemimpex.com The presence of multiple halogen atoms offers chemists a platform for selective functionalization, making it a compound of interest for creating molecules with tailored properties for the pharmaceutical and agrochemical industries. agcchem.com

The incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. While specific drugs directly synthesized from this compound are not extensively detailed in publicly available research, the utility of closely related polychlorinated and polyfluorinated benzene (B151609) derivatives is widely documented in the development of novel therapeutics. chemimpex.com These structures serve as essential building blocks for creating complex pharmaceutical agents. For instance, related trifluorobenzene intermediates are crucial in the synthesis of certain antidiabetic drugs and fluoroquinolone antibiotics. google.com The dichloro-trifluoro-phenyl moiety is a key structural element in the development of potent enzyme inhibitors, including those for treating cancer. nih.govnih.govmdpi.com The strategic placement of halogen atoms on the benzene ring, as seen in this compound, allows for precise modifications, which is a critical aspect of drug discovery and development. chemimpex.com

Table 1: Attributes of this compound in Pharmaceutical Synthesis

| Attribute | Contribution to Pharmaceutical Synthesis | Supporting Evidence |

| Fluorine Atoms | Enhance metabolic stability, improve binding affinity to target enzymes, and increase bioavailability of the final drug molecule. | General principle in medicinal chemistry, supported by the development of fluorinated drugs. google.com |

| Chlorine Atoms | Provide sites for further chemical reactions (e.g., cross-coupling), allowing for the construction of complex molecular frameworks. | The reactivity of chlorinated benzenes is a fundamental concept in organic synthesis. agcchem.com |

| Lipophilicity | The halogenated structure increases lipophilicity, which can improve the absorption and distribution of a drug within the body. | General effect of halogenation on organic molecules. |

| Structural Rigidity | The substituted benzene ring provides a rigid scaffold upon which to build larger, more complex active pharmaceutical ingredients. | Inferred from its use as a building block for complex molecules. chemimpex.com |

In the agrochemical sector, the introduction of halogen atoms, particularly fluorine, into active ingredients is a critical strategy for enhancing their efficacy and stability. This compound is utilized as a key intermediate in the synthesis of advanced agrochemicals. chemimpex.com The presence of the trifluorinated and dichlorinated phenyl group is a feature of many modern pesticides. For example, a structurally similar compound, 2,6-dichloro-4-trifluoromethylphenyl pyrazole (B372694), is a precursor for the broad-spectrum insecticide fipronil. The synthesis of such complex agrochemicals relies on the availability of versatile halogenated starting materials. chemimpex.com Similarly, related triazine herbicides are synthesized from chlorinated precursors, highlighting the importance of this class of compounds in developing products for crop protection.

Table 2: Role of Halogenated Benzene Intermediates in Agrochemicals

| Agrochemical Class | Example Precursor/Related Compound | Application | Key Structural Feature |

| Insecticides | 2,6-dichloro-4-trifluoromethylphenyl pyrazole | Broad-spectrum insect control (e.g., Fipronil) | Dichloro-trifluoromethyl-phenyl group |

| Herbicides | 2,4-dichloro-6-isopropyl-1,3,5-triazine | Weed control in various crops (e.g., Atrazine) | Dichloro-triazine ring |

| Fungicides | Various fluorinated pyrazole carboxamides | Control of fungal diseases in crops | Fluorinated aromatic moieties |

Development of Advanced Materials

The inherent properties of this compound, such as high thermal stability and resistance to chemical attack, make it an excellent candidate for incorporation into advanced materials designed for high-performance applications. chemimpex.com